An In-depth Technical Guide to 6-Methylthioguanine-13C,d3: Core Chemical Properties and Analytical Applications
An In-depth Technical Guide to 6-Methylthioguanine-13C,d3: Core Chemical Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-Methylthioguanine-13C,d3, a key isotopically labeled internal standard utilized in the therapeutic drug monitoring of thiopurine-based therapies. This document details its physicochemical characteristics, metabolic context, and provides a detailed experimental protocol for its application in quantitative analysis.
Core Chemical Properties
6-Methylthioguanine-13C,d3 is the isotopically labeled form of 6-methylthioguanine (6-MTG), a major metabolite of the thiopurine drug 6-thioguanine (6-TG). The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.[1]
Physicochemical Data
A summary of the key quantitative data for 6-Methylthioguanine-13C,d3 and its unlabeled counterpart is presented below.
| Property | 6-Methylthioguanine-13C,d3 | 6-Methylthioguanine (unlabeled) |
| Molecular Formula | C5¹³CH4D3N5S | C6H7N5S |
| Molecular Weight | 185.23 g/mol | 181.22 g/mol [2] |
| Monoisotopic Mass | 185.061 (calculated) | 181.04221642 Da[2] |
| CAS Number | 1346601-96-4 (for d3 labeled) | 1198-47-6[3][4] |
| Appearance | Solid (typically white to off-white)[3] | White to Off-White Solid[3] |
Solubility
Stability
Detailed stability studies on 6-Methylthioguanine-13C,d3 are not extensively published. However, the stability of thiopurine metabolites, in general, has been investigated. Thiopurine metabolites in processed red blood cell (RBC) samples are reported to be stable at 25°C and 4°C for up to 4 hours and at -70°C for up to 6 months.[6][7] However, degradation is observed at -20°C over longer periods.[6][7] For long-term storage of samples containing thiopurine metabolites, temperatures of -70°C or lower are recommended to prevent degradation.[6][7] Stock solutions of related isotopically labeled standards are typically stored at -70°C in methanol.[7]
Metabolic Pathway of 6-Thioguanine
6-Thioguanine is a prodrug that requires intracellular activation to exert its cytotoxic effects. A key enzyme in its metabolism is thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-thioguanine to form 6-methylthioguanine. This methylation is generally considered an inactivation pathway, as the primary cytotoxic effects of 6-thioguanine are mediated through its conversion to thioguanine nucleotides (TGNs) which are incorporated into DNA and RNA.
Caption: Metabolic pathway of 6-Thioguanine.
Experimental Protocols
6-Methylthioguanine-13C,d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 6-thioguanine and its metabolites in biological matrices, most commonly red blood cells.
Quantification of Thiopurine Metabolites in Red Blood Cells by LC-MS/MS
This protocol is a representative example based on published methodologies for the analysis of thiopurine metabolites.[7][8][9]
3.1.1. Materials and Reagents
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6-Methylthioguanine-13C,d3 internal standard stock solution (e.g., 1 mg/mL in methanol)
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6-Thioguanine and 6-Methylmercaptopurine reference standards
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Perchloric acid (70%)
-
Dithiothreitol (DTT)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
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Ultrapure water
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Whole blood samples collected in EDTA tubes
3.1.2. Sample Preparation
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Red Blood Cell Isolation: Centrifuge whole blood samples to separate RBCs from plasma. Wash the RBC pellet with saline.
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Lysis and Hydrolysis: Lyse a known volume of the washed RBCs. Add the 6-Methylthioguanine-13C,d3 internal standard. Add DTT solution to reduce disulfide bonds.
-
Protein Precipitation: Add cold perchloric acid to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Experimental workflow for thiopurine metabolite analysis.
3.1.3. LC-MS/MS Conditions
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Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3.1.4. MRM Transitions
The specific MRM transitions for 6-thioguanine, 6-methylmercaptopurine, and 6-Methylthioguanine-13C,d3 would need to be optimized on the specific mass spectrometer being used. Representative precursor to product ion transitions would be determined by infusing the individual standards.
3.1.5. Data Analysis and Quantification
The concentration of the analytes in the samples is determined by comparing the peak area ratio of the analyte to the internal standard (6-Methylthioguanine-13C,d3) against a calibration curve prepared with known concentrations of the reference standards.
Conclusion
6-Methylthioguanine-13C,d3 is an essential tool for the accurate and precise quantification of thiopurine metabolites in clinical and research settings. Its stable isotopic labeling ensures reliable internal standardization in LC-MS/MS assays, which are critical for therapeutic drug monitoring to optimize efficacy and minimize toxicity of thiopurine drugs. This guide provides the foundational knowledge of its chemical properties and a framework for its application in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methylthioguanine | 1198-47-6 [chemicalbook.com]
- 4. 6-Methylthioguanine-d3 | CAS 1346601-96-4 | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
